2-Bromo-[1,1'-biphenyl]-3-carboxylic acid

pKa Acidity Regioisomer Comparison

Sourcing regiospecifically pure 2-bromo-[1,1'-biphenyl]-3-carboxylic acid is critical for reproducible cross-coupling and medicinal chemistry workflows. The ortho-bromo-3-carboxylic acid substitution pattern is essential for applications in γ-secretase modulator development and immune checkpoint inhibitor synthesis. - Unique ortho-bromo directing group enables sequential Suzuki-Miyaura coupling and electrophilic aromatic substitution for library synthesis. - Avoids regioisomeric impurities (e.g., 4'-bromo or 3'-bromo isomers) that alter pKa, boiling point, and coupling reactivity. - Serves as a privileged scaffold for constructing biphenyl-based MOF/COF precursors and condensation polymer monomers. Supplied with rigorous quality control to ensure regiospecific integrity for mission-critical research.

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
Cat. No. B8068108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br
InChIInChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)
InChIKeyRLUHROKRNKSIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-[1,1'-biphenyl]-3-carboxylic acid: Procurement-Grade Overview of a Regiospecific Biphenyl Building Block


2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS 1621093-68-2, C₁₃H₉BrO₂, MW 277.11) is a disubstituted biphenyl derivative featuring a bromine atom at the 2-position and a carboxylic acid group at the 3-position . This regiospecific arrangement confers distinct steric and electronic properties, including the electron-withdrawing and steric hindrance effects of the ortho-bromo substituent, which critically influence its reactivity and downstream applications compared to other bromobiphenylcarboxylic acid isomers .

Supports regioselective Suzuki-Miyaura cross-coupling workflows.
Ortho-bromo and 3-carboxylic acid groups provide orthogonal reactivity for sequential functionalization.
Fits medicinal chemistry and materials science building-block procurement.

Why 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Cannot Be Replaced by Other Bromobiphenylcarboxylic Acid Isomers


Direct substitution of 2-bromo-[1,1'-biphenyl]-3-carboxylic acid with other regioisomeric bromobiphenylcarboxylic acids (e.g., 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid or 3'-bromobiphenyl-3-carboxylic acid) introduces significant physicochemical and reactivity deviations. These differences stem from the unique ortho-bromo substitution pattern, which markedly alters acidity (pKa) , boiling point , and nuclear reactivity [1] compared to its meta- or para-substituted counterparts. Such variances directly impact synthetic route yields, purification requirements, and the performance of final molecular targets, making regiospecific procurement essential.

Risk
Regioisomeric bromobiphenylcarboxylic acids may shift acidity and solubility profiles, altering reaction outcomes.
Risk
Meta- or para-bromo isomers exhibit different nuclear reactivity, potentially lowering synthetic yields or requiring re-optimization.
Risk
Non-ortho isomers may not provide the same directing effects in electrophilic aromatic substitution, limiting downstream diversification.

2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Predicted pKa Comparison: Ortho-Bromo Enhances Acidity Relative to Meta- and Para-Isomers

The predicted pKa of 2-bromo-[1,1'-biphenyl]-3-carboxylic acid (4.03 ± 0.10) is lower than that of its 3'-bromo regioisomer (4.11 ± 0.10) [REFS-1, REFS-2]. This indicates a measurable increase in acidity attributable to the ortho-bromo substituent's electron-withdrawing and steric effects, which can influence salt formation, solubility profiles, and reactivity in acid-catalyzed reactions.

Predicted pKa Comparison
Cross-study comparable
4.03 ± 0.10 vs 4.11 ± 0.10 (3'-bromo isomer). ΔpKa = −0.08.
Supports acidity-driven reactivity and salt-formation review.
Predicted values; experimental verification recommended.
pKa Acidity Regioisomer Comparison Physicochemical Property

Predicted Boiling Point: Ortho-Bromo Isomer Exhibits Lower Boiling Point than 3'-Bromo Analogue

The predicted boiling point of 2-bromo-[1,1'-biphenyl]-3-carboxylic acid is 422.9 ± 28.0 °C, which is approximately 3.3 °C lower than that of the 3'-bromo isomer (426.2 ± 28.0 °C) [REFS-1, REFS-2]. This difference, while modest, may impact distillation-based purification strategies or solvent selection for reactions requiring specific thermal conditions.

Predicted Boiling Point
Cross-study comparable
422.9 ± 28.0 °C vs 426.2 ± 28.0 °C (3'-bromo isomer). ΔTb = −3.3 °C.
May influence purification strategy selection.
Predicted values; context-dependent thermal stability review needed.
Boiling Point Volatility Regioisomer Comparison Purification

Nuclear Reactivity: Ortho-Bromo Position Confers Highest Yield in Radical Biphenyl Formation

In the radical-mediated formation of bromobiphenyls from bromobenzene, the ortho-substituted product is obtained in the highest yield, followed by meta and para isomers [1]. This class-level finding establishes that ortho-bromo-substituted biphenyl scaffolds, such as 2-bromo-[1,1'-biphenyl]-3-carboxylic acid, are intrinsically more accessible via certain synthetic routes, offering potential advantages in overall process efficiency and cost.

Radical Biphenyl Yield
Class-level inference
Reported yield order: ortho > meta > para in radical-mediated bromobiphenyl formation.
Supports synthetic accessibility context for ortho-substituted scaffolds.
Class-level finding; requires yield verification for this specific substrate.
Reactivity Regioselectivity Suzuki Coupling Synthetic Efficiency

Synthetic Versatility: Ortho-Bromo Substituent Enables Regioselective Suzuki Coupling

The ortho-bromo substituent in 2-bromo-[1,1'-biphenyl]-3-carboxylic acid serves as a directing group for electrophilic aromatic substitution and as a reactive handle for palladium-catalyzed cross-couplings . Patented methodologies demonstrate that brominated biphenylcarboxylic acids are efficiently synthesized via Suzuki-Miyaura cross-coupling using water-soluble fullerene nanopalladium catalysts under mild conditions (0–75 °C, 2–10 h) [1], highlighting the compound's utility as a versatile intermediate.

Suzuki Coupling Utility
Supporting evidence
Ortho-bromo group participates in regioselective Suzuki coupling and directs electrophilic substitution.
Enables sequential functionalization in complex molecule synthesis.
Patent-derived method; performance may depend on specific catalyst systems.
Suzuki Coupling Cross-Coupling Building Block Ortho-Directing

2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: High-Value Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of γ-Secretase Modulators and Immune Checkpoint Inhibitors

The ortho-bromo-3-carboxylic acid biphenyl scaffold serves as a privileged structure in the development of γ-secretase modulators for Alzheimer's disease [1] and as a key intermediate in the synthesis of potent PD-1/PD-L1 immune checkpoint inhibitors, where structurally analogous compounds have demonstrated picomolar activity (e.g., IC₅₀ = 1.47 nM) .

Organic Synthesis: Regioselective Building Block for Complex Molecule Construction

The ortho-bromo group acts as both a directing group and a synthetic handle, enabling sequential functionalization via Suzuki-Miyaura cross-coupling and electrophilic aromatic substitution [1]. This makes the compound an invaluable building block for constructing diverse biphenyl-based molecular libraries and advanced intermediates .

Materials Science: Precursor for Functionalized Biphenyl Polymers and Ligands

Biphenylcarboxylic acids, including ortho-bromo derivatives, are useful monomers for the production of condensation polymers and serve as precursors for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) when further functionalized via cross-coupling [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Regiospecific ortho-bromo directing and cross-coupling handle
Suzuki coupling efficiency and functional group tolerance
Complex Organic Building Block
Orthogonal reactivity of bromo and carboxylic acid groups
Sequential derivatization compatibility and regioselectivity
Polymer and Framework Precursor
Bifunctionalized biphenyl scaffold for polycondensation
Monomer reactivity and incorporation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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